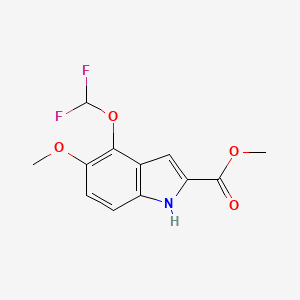

methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate

描述

The compound “methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate” is likely to be an organic compound containing an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is substituted at the 4-position with a difluoromethoxy group and at the 5-position with a methoxy group. Additionally, a carboxylate ester group is attached to the 2-position of the indole ring .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have an indole core with substituents at the 2, 4, and 5 positions. The presence of the difluoromethoxy and methoxy groups would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing difluoromethoxy and carboxylate ester groups. The indole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (difluoromethoxy and carboxylate ester) and nonpolar (methoxy) groups would likely give it unique solubility properties .科学研究应用

Pharmaceutical Research: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) inhibitors are crucial in the treatment of various inflammatory diseases. The compound’s structure suggests potential as a PDE4 inhibitor, which could be beneficial in developing new therapeutic agents for conditions like asthma, COPD, and psoriasis .

Organic Synthesis: Late-Stage Functionalization

The difluoromethoxy group is valuable in late-stage functionalization, allowing for the introduction of fluorine-containing motifs into complex molecules. This can significantly impact the physical, chemical, and biological properties of pharmaceuticals .

作用机制

Target of Action

Similar compounds have been found to target matrix metalloproteinases (mmps), which play a crucial role in angiogenesis

Mode of Action

The exact mode of action of methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate is currently unknown. Compounds with similar structures have been found to inhibit the proteolytic activities of mmps, thereby regulating angiogenesis . More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Compounds that target mmps can influence the process of angiogenesis

Result of Action

Similar compounds have been found to inhibit tumor growth and lung metastasis

Action Environment

Similar compounds have been found to be environmentally benign . More research is needed to understand how environmental factors influence the action of this compound.

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO4/c1-17-9-4-3-7-6(10(9)19-12(13)14)5-8(15-7)11(16)18-2/h3-5,12,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJMTRHFAWEIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185324 | |

| Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

CAS RN |

926199-54-4 | |

| Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926199-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)

![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)

![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)

![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)

![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)

![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)